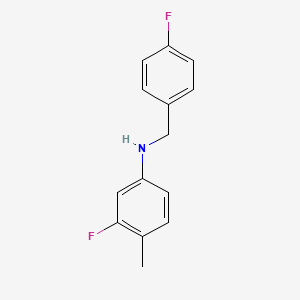

3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

Description

3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline is a fluorinated aromatic amine characterized by a benzyl group substituted with fluorine at the para position and a methyl group at the para position of the aniline ring, with an additional fluorine at the meta position (C₃) of the aniline moiety. Its molecular formula is C₁₄H₁₂F₂N, with a molecular weight of 233.25 g/mol. The compound is typically synthesized via nucleophilic substitution reactions, such as the alkylation of 4-methylaniline with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate, yielding moderate to good purity and efficiency .

The compound’s fluorinated structure enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in medicinal chemistry for targeting hydrophobic enzyme pockets or improving bioavailability . However, its spectral characterization (e.g., ¹H NMR) is complicated by overlapping signals due to scalar couplings between fluorine and hydrogen nuclei, as observed in structurally similar fluorinated benzamides .

Properties

IUPAC Name |

3-fluoro-N-[(4-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-2-7-13(8-14(10)16)17-9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUNSIPZQVECRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline typically involves the following steps:

Nitration of Toluene: The process begins with the nitration of toluene to produce 4-nitrotoluene.

Reduction: The nitro group in 4-nitrotoluene is then reduced to form 4-methylaniline.

Fluorination: The aniline derivative undergoes selective fluorination to introduce the fluorine atom at the desired position.

Benzylation: Finally, the fluorinated aniline is benzylated using 4-fluorobenzyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the fluorinated benzyl or aniline moieties.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the fluorinated positions.

Scientific Research Applications

Medicinal Chemistry

Bioactive Properties

Research indicates that 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline may possess significant bioactive properties, suggesting its potential in drug discovery. Its mechanism of action likely involves interactions with specific molecular targets, which may modulate protein activity and interfere with cellular signaling pathways. This could lead to alterations in gene expression and cellular responses, indicating potential therapeutic applications in anti-inflammatory and anticancer treatments.

Case Studies

- A study exploring the structure-activity relationship (SAR) of related compounds demonstrated that modifications to the fluorobenzyl moiety can enhance inhibitory effects against tyrosinase, an enzyme involved in melanin production. The incorporation of fluorinated groups has been shown to improve binding affinity and potency .

- Another investigation focused on the synthesis of compounds containing similar motifs revealed enhanced biological activity when fluorinated aromatic amines were utilized as scaffolds. This highlights the importance of the fluorine substitution pattern in developing effective inhibitors for various biological targets .

Fluorinated Compounds in Materials

Fluorinated compounds like this compound are increasingly important in material science due to their unique properties such as increased thermal stability and chemical resistance. These characteristics make them suitable for applications in coatings, polymers, and other materials where durability is essential.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline can be compared to the following analogs:

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Substituent Position : The meta-fluorine (C₃) on the aniline ring in the target compound induces a moderate electron-withdrawing effect, altering resonance compared to para-substituted analogs like N-(4-Fluorobenzyl)-4-methylaniline. This impacts reactivity in electrophilic substitution or enzyme interactions .

- Benzyl Fluorination : The 4-fluorobenzyl group enhances hydrophobic interactions in biological systems. However, substituting fluorine to the ortho position (e.g., 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline) may disrupt planar binding to enzymes, as seen in HIV integrase inhibitors .

Metabolic Stability

- Enzyme Interactions: Unlike 4-Fluoro-N-methylaniline, which undergoes rapid N-demethylation via CYP450 and flavin-containing monooxygenase (FMO), the target compound’s lack of an N-methyl group reduces susceptibility to demethylation, improving metabolic stability .

- Defluorination Risk : Fluorine at the benzyl position reduces dehalogenation rates compared to halogenated analogs like 4-chlorobenzyl derivatives, as observed in biotransformation studies .

Spectral Characterization

- ¹H NMR Complexity: Overlapping aromatic signals in the target compound mirror challenges seen in 3-fluoro-N-(4-fluorophenyl)benzamide, where fluorine-proton couplings obscure individual proton assignments . Non-fluorinated analogs (e.g., N-(4-Fluorobenzyl)-4-methylaniline) exhibit simpler spectra .

Biological Activity

3-Fluoro-N-(4-fluorobenzyl)-4-methylaniline is a fluorinated aromatic amine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 233.26 g/mol, features two fluorine atoms and a methyl group, which enhance its chemical properties and biological interactions. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potential, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits significant bioactive properties, making it a candidate for drug discovery. Its mechanism of action is thought to involve interactions with specific molecular targets, potentially modulating protein activity and influencing cellular signaling pathways. This can lead to alterations in gene expression and cellular responses, suggesting therapeutic applications in areas such as anti-inflammatory and anticancer treatments.

- Protein Interaction : The compound may bind to specific proteins, affecting their function and activity.

- Cellular Signaling Modulation : By influencing signaling pathways, it can induce changes in cellular behavior.

- Gene Expression Alteration : The compound's effects on signaling pathways may lead to modifications in gene expression profiles.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research involving various derivatives has shown promising results against cancer cell lines. One study demonstrated that compounds related to this structure exhibited submicromolar activity against specific cancer cells, indicating a strong potential for further development .

Case Study: In Vitro Analysis

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cancer cells, indicating effective cytotoxicity .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory properties. Compounds with similar fluorinated structures have been noted for their ability to ameliorate inflammation through the modulation of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that the presence and position of fluorine atoms significantly influence its biological activity. Variations in substitution patterns lead to different affinities for biological targets and varying degrees of activity against cancer cells .

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Fluoro-N-(4-fluorobenzyl)-5-nitrobenzamide | C14H13F2N | Contains a nitro group instead of a methyl group |

| 3-Fluoro-N-(4-fluorobenzyl)-4-nitrobenzamide | C14H13F2N | Similar structure but with a nitro group |

| 3-Fluoro-N-(3-fluorobenzyl)-4-methylaniline | C14H13F2N | Different position of the fluorine atom on the benzyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.